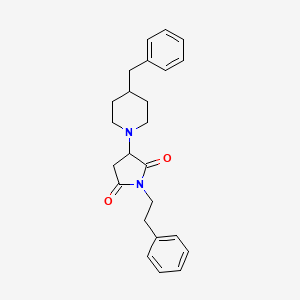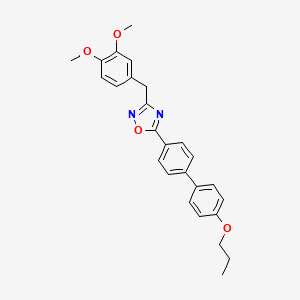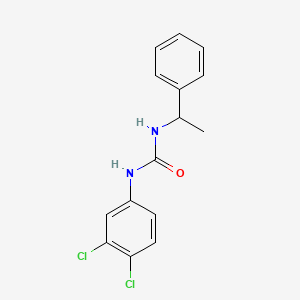![molecular formula C17H19FN2O4S B5140326 N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5140326.png)
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide, commonly known as BFSG, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. BFSG belongs to the class of sulfonylurea compounds and has been found to have anti-inflammatory, analgesic, and anticonvulsant effects.
作用机制
BFSG exerts its therapeutic effects by modulating the activity of various receptors and ion channels in the body. It has been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. BFSG has also been shown to modulate the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain and spinal cord.
Biochemical and Physiological Effects
BFSG has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the body. BFSG has also been found to reduce the production of reactive oxygen species, which are responsible for causing oxidative stress in the body. In addition, BFSG has been shown to increase the levels of antioxidants such as glutathione, which protect the body against oxidative damage.
实验室实验的优点和局限性
One of the main advantages of BFSG is its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anticonvulsant effects, which make it a promising candidate for the treatment of various diseases. However, there are also some limitations to using BFSG in lab experiments. One limitation is that it can be difficult to synthesize, which can make it expensive and time-consuming to produce. Another limitation is that it may have off-target effects on other receptors and ion channels in the body, which can complicate its use in lab experiments.
未来方向
There are several future directions for the study of BFSG. One direction is to further investigate its potential therapeutic properties and explore its use in the treatment of various diseases such as chronic pain, inflammation, and epilepsy. Another direction is to develop more efficient synthesis methods for BFSG, which can make it more accessible for researchers. Finally, more studies are needed to fully understand the mechanism of action of BFSG and its effects on various receptors and ion channels in the body.
合成方法
The synthesis of BFSG involves several steps, including the reaction of N-benzylglycine with 4-fluorobenzenesulfonyl chloride to form N-benzyl-N-(4-fluorophenylsulfonyl)glycine. The resulting compound is then reacted with 2-bromoethanol to obtain N-benzyl-N-(4-fluorophenylsulfonyl)-N-(2-hydroxyethyl)glycine. Finally, the benzyl protecting group is removed to yield BFSG.
科学研究应用
BFSG has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BFSG has also been shown to have analgesic effects by blocking the transmission of pain signals in the spinal cord. In addition, BFSG has been found to have anticonvulsant effects by modulating the activity of GABA receptors.
属性
IUPAC Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c18-15-6-8-16(9-7-15)25(23,24)20(13-17(22)19-10-11-21)12-14-4-2-1-3-5-14/h1-9,21H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLRXDIVMSBUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B5140243.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5140245.png)
![9-oxo-N-(3-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5140256.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5140258.png)
![5-[4-(allyloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140275.png)
![N-(2,3-dichlorophenyl)-2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5140283.png)
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5140288.png)



![4-(2-chlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5140311.png)
![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)

![potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate](/img/structure/B5140340.png)